2-chloro-6-iodoquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Its molecular formula is C_8H_5ClI_N_1O, and it is characterized by the presence of chlorine and iodine substituents on the quinazolinone structure. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties, as well as its applications in organic synthesis and medicinal chemistry.
The compound is typically synthesized through halogenation of quinazolinone derivatives, utilizing reagents such as N-chlorosuccinimide and iodine monochloride under controlled conditions. The synthesis can be performed in an inert atmosphere using solvents like dichloromethane or acetonitrile.
2-chloro-6-iodoquinazolin-4(3H)-one is classified as a halogenated quinazolinone, which are compounds that contain both halogen atoms (chlorine and iodine) and a quinazolinone moiety. This classification is significant because the presence of halogens can influence the reactivity and biological activity of the compound compared to its non-halogenated analogs.
The synthesis of 2-chloro-6-iodoquinazolin-4(3H)-one typically involves several key steps:
The halogenation reactions are typically monitored for yield and purity, with conditions adjusted as needed to optimize results. Industrial production may utilize continuous flow synthesis techniques to enhance scalability and efficiency.
The molecular structure of 2-chloro-6-iodoquinazolin-4(3H)-one features a quinazolinone core with chlorine at position 2 and iodine at position 6. The structural formula can be represented as follows:
Key structural data includes:
2-chloro-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Common reagents for these reactions include:
The products formed depend on the specific reagents and conditions employed, leading to various derivatives with potentially altered biological activities.
The mechanism of action for 2-chloro-6-iodoquinazolin-4(3H)-one is not fully elucidated but is believed to involve interactions at the molecular level that affect biological pathways relevant to its antimicrobial and anticancer activities. The presence of halogen substituents may enhance binding affinity to target enzymes or receptors, thereby influencing cellular responses .
Key physical properties include:
Chemical properties are influenced by the presence of both chlorine and iodine:
Relevant data includes spectroscopic analysis (NMR, IR) which confirms structural integrity post-synthesis .
2-chloro-6-iodoquinazolin-4(3H)-one has several scientific applications:
The quinazolinone core is efficiently constructed via acid-catalyzed cyclocondensation between 2-amino-5-iodobenzamide and aromatic aldehydes. This reaction proceeds in ethanol under reflux, with molecular iodine (2 equivalents) serving as both cyclization catalyst and halogen source. The 6-iodoquinazolin-4(3H)-one scaffold forms in 83–98% yield after 7 hours, with electronic properties of the aldehyde substituent (R) influencing efficiency. Electron-donating groups (e.g., 4-OMe) enhance yields, while electron-withdrawing groups (4-Cl, 4-F) slightly reduce them [1] [8].
Table 1: Yields of 2-Aryl-6-iodoquinazolin-4(3H)-ones via Cyclocondensation
Aldehyde Substituent (R) | Product | Yield (%) |
---|---|---|
4-H | 2-Phenyl-6-iodoquinazolin-4(3H)-one | 83 |
4-F | 2-(4-Fluorophenyl)-6-iodoquinazolin-4(3H)-one | 93 |
4-Cl | 2-(4-Chlorophenyl)-6-iodoquinazolin-4(3H)-one | 89 |
4-OMe | 2-(4-Methoxyphenyl)-6-iodoquinazolin-4(3H)-one | 98 |
The 4-oxo group of 6-iodoquinazolin-4(3H)-one undergoes selective chlorination at C4 using phosphorus oxychloride (POCl₃) and triethylamine. Refluxing for 6 hours achieves 74–86% conversion to 2-chloro-6-iodoquinazoline. Key factors include:
The C6-iodo substituent undergoes Pd-catalyzed coupling with arylboronic acids. Optimized conditions use Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in ethylene glycol dimethyl ether under microwave irradiation (80°C, 20 min), achieving >85% yield. This method enables rapid diversification:
Palladium-copper catalysis (PdCl₂(PPh₃)₂/CuI) facilitates coupling with terminal alkynes at C6. Using Cs₂CO₃ in THF at room temperature, alkynylation occurs within 18 hours with 93% regioselectivity for the C–I bond. Notably:
Table 2: Sonogashira Cross-Coupling Products and Yields
Alkyne (R') | Product | Yield (%) |
---|---|---|
-C₆H₅ | 2-Phenyl-6-(phenylethynyl)quinazolin-4(3H)-one | 93 |
-CH₂CH₂OH | 2-Phenyl-6-(3-hydroxypropynyl)quinazolin-4(3H)-one | 89 |
Despite the higher electronic activation of C4–Cl bonds (due to α-nitrogen effects), the weaker C6–I bond (BDE: 66.45 kcal/mol) outperforms the C4–Cl bond (BDE: 83.14 kcal/mol) in oxidative addition to Pd(0). Key determinants:
Though less documented for this specific compound, acceptorless dehydrogenative coupling (ADC) strategies show promise. Iridium catalysts (e.g., CpIr(III)) enable one-pot assembly from 2-aminobenzamide, aldehydes, and ammonia surrogates via *in situ imine formation and cyclization. Key advantages:
Microwave irradiation drastically accelerates key steps:
Table 3: Reaction Time Reduction via Microwave Assistance
Reaction Type | Conventional Time | Microwave Time | Yield Increase |
---|---|---|---|
Quinazolinone Formation | 7 hours | 25 minutes | +8% |
Suzuki Coupling | 12 hours | 20 minutes | +12% |
Sonogashira Coupling | 18 hours | 35 minutes | +7% |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9